molecular formula C16H15NO4 B1665505 Anirolac CAS No. 66635-85-6

Anirolac

Cat. No. B1665505
CAS RN: 66635-85-6
M. Wt: 285.29 g/mol
InChI Key: HEOZYYOUKGGSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anirolac is a compound with the molecular formula C16H15NO4 . It is also known by other names such as 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid . The compound has a molecular weight of 285.29 g/mol .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C16H15NO4/c1-21-11-4-2-10 (3-5-11)15 (18)14-7-6-13-12 (16 (19)20)8-9-17 (13)14/h2-7,12H,8-9H2,1H3, (H,19,20) . This represents the molecular structure of the compound. The Canonical SMILES is COC1=CC=C (C=C1)C (=O)C2=CC=C3N2CCC3C (=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.29 g/mol . It has a computed XLogP3-AA value of 1.9, which gives an indication of its hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has four rotatable bonds . The exact mass and monoisotopic mass of this compound are both 285.10010796 g/mol .

Relevant Papers

A study titled “this compound vs. naproxen for postpartum uterine pain” was found during the search . The study evaluated the relative efficacy, safety, and time course of analgesia of this compound and found that for postpartum uterine pain, analgesia with this compound, 50 or 100 mg, is equivalent to that with naproxen, 550 mg .

Scientific Research Applications

Analgesic Efficacy in Postpartum Uterine Pain

Anirolac has been studied for its analgesic effectiveness in postpartum uterine pain. In a double-blind trial involving 120 women with moderate or severe postpartum uterine pain, this compound showed significant analgesic properties. Single oral doses of this compound (50 or 100 mg) were compared with naproxen sodium (550 mg) and a placebo. This compound, particularly at 100 mg, produced strong analgesia, equivalent to that of naproxen, and was more effective than the placebo (Bloomfield et al., 1987).

Mechanism of Action

Target of Action

Anirolac primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

This compound acts as a COX inhibitor , blocking the action of both COX-1 and COX-2 enzymes . By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It also inhibits platelet aggregation in vitro .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in reduced inflammation and pain.

Pharmacokinetics

This compound is rapidly and completely absorbed after oral intake . It has a plasma elimination half-life of about 2 hours in humans with normal renal function . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of this compound, determining how quickly and effectively it can exert its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound decreases the inflammatory response at the cellular level . This leads to a decrease in pain perception, making this compound effective for pain management .

properties

IUPAC Name

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOZYYOUKGGSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867239
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66635-85-6
Record name Anirolac [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIROLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anirolac
Reactant of Route 2
Anirolac
Reactant of Route 3
Anirolac
Reactant of Route 4
Anirolac
Reactant of Route 5
Anirolac
Reactant of Route 6
Reactant of Route 6
Anirolac

Q & A

Q1: What is Anirolac's mechanism of action for pain relief?

A: While the provided abstracts don't delve into this compound's specific molecular targets, they highlight its classification as an NSAID with analgesic properties. [] NSAIDs typically work by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin production. Prostaglandins are inflammatory mediators that contribute to pain and inflammation.

Q2: Were there any unexpected findings during the chemical synthesis of this compound?

A: Yes. One study investigating the reaction of a diazoketone derived from this compound with rhodium(II) acetate, expecting an intramolecular cyclization product, yielded an unexpected result. [] Instead of the cyclization, the reaction produced 2,3-dihydropyrrolizin-1-one, identified as an elimination product. The structure of this unexpected product was confirmed using X-ray crystallography. [] This highlights the importance of confirming reaction outcomes in synthetic chemistry, as even well-established procedures can yield surprising results.

Q3: Has this compound demonstrated efficacy in managing pain in clinical settings?

A: The available research suggests that this compound demonstrates potential as an analgesic. One study directly compared this compound to morphine and a placebo for postoperative pain management. [] Another study investigated the efficacy of this compound compared to naproxen in treating postpartum uterine pain. [] A separate study highlighted this compound's comparable analgesic effect to naproxen for postpartum uterine pain. [] These findings indicate that this compound may offer an alternative to established analgesics for specific pain conditions.

Q4: Does this compound interact with other drugs?

A: Interestingly, research suggests that this compound might influence the action of certain antibiotics. A study found that several NSAIDs, including this compound, could enhance the GABA-antagonistic effects of quinolone antibacterial agents. [] This potentiation was observed in vitro using rat brain membranes and involved the binding of a radiolabeled GABA antagonist. While the exact mechanism remains unclear, the study proposes the existence of a potential binding site for NSAIDs on the GABAA receptor complex, influencing the binding affinity of quinolones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.